molecular formula C15H24N4O6 B1239987 Valopicitabine CAS No. 640281-90-9

Valopicitabine

Cat. No. B1239987
M. Wt: 356.37 g/mol
InChI Key: TVRCRTJYMVTEFS-ICGCPXGVSA-N
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Description

Valopicitabine is the 3-O-valine ester prodrug of the nucleoside analog 2’-C-methylcytidine with anti-hepatitis C virus (HCV) activity . It was developed as a treatment for hepatitis C, though only progressed as far as Phase III clinical trials .


Synthesis Analysis

Valopicitabine is synthesized to overcome the low oral bioavailability of 2’-C-methylcytidine . The 3’-O-l-valinyl ester derivative (dihydrochloride form, valopicitabine, NM283) of 2’-C-methylcytidine was synthesized . The chemical synthesis and physicochemical characteristics of this anti-HCV prodrug candidate were detailed for the first time .


Molecular Structure Analysis

The molecular formula of Valopicitabine is C15H24N4O6 . Its average mass is 356.374 Da and its monoisotopic mass is 356.169586 Da . It has 5 defined stereocentres .


Chemical Reactions Analysis

Upon administration, valopicitabine is converted into 2’-C-methylcytidine; upon phosphorylation into its 5-triphosphate form, this metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . The structure–activity relationship analysis of valopicitabine, the 3′-O-l-valinyl ester of NM-107, inhibits the activity of RdRp (PDB ID: 7BV2) by forming a hydrogen bond with ARG553, THR556, TYR619 and ASP623 residues .


Physical And Chemical Properties Analysis

The molecular formula of Valopicitabine is C15H24N4O6 . Its average mass is 356.379 g·mol −1 . It has a monoisotopic mass of 356.169584509 . The IUPAC Name is (2R,3R,4R,5R)-5- (4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-2- (hydroxymethyl)-4-methyloxolan-3-yl (2S)-2-amino-3-methylbutanoate .

Scientific Research Applications

Antiviral Activity Against Hepatitis C

Valopicitabine, the prodrug of 2′-C-Methylcytidine, has shown significant promise in the treatment of Hepatitis C virus (HCV) infection. Research by Coelmont et al. (2006) found that while ribavirin antagonizes the in vitro anti-HCV activity of 2′-C-Methylcytidine, the active component of valopicitabine, this finding has important implications in planning clinical studies involving valopicitabine (Coelmont et al., 2006).

Clinical Development and Trials

Valopicitabine dihydrochloride, as detailed by Toniutto et al. (2007), was under development by Idenix Pharmaceuticals Inc and Novartis AG for the treatment of HCV infection. Phase II and III clinical trials were planned or ongoing, underscoring its potential as a once-daily oral nucleoside for HCV treatment (Toniutto et al., 2007).

HCV NS5B RNA Polymerase Inhibition

Research by Demetriou and Kostrikis (2010) highlighted the role of Valopicitabine (NM283) as an inhibitor of the HCV NS5B RNA polymerase. This study emphasized the need to understand the efficacy of nucleoside inhibitors like valopicitabine across various HCV genotypes (Demetriou & Kostrikis, 2010).

Mechanism of Action and Pharmacokinetics

Pierra et al. (2006) conducted a study on the synthesis and pharmacokinetics of valopicitabine (NM283). They provided insights into overcoming the low oral bioavailability of its parent nucleoside analogue, 2'-C-methylcytidine, thereby enhancing its anti-HCV properties (Pierra et al., 2006).

Safety And Hazards

Valopicitabine is an investigational drug . The safety data sheet for Valopicitabine (dihydrochloride) is available from MedChemExpress .

Future Directions

Valopicitabine was developed as a treatment for hepatitis C, but it only progressed as far as Phase III clinical trials . It is a more potent inhibitor of RdRp with improved physicochemical and pharmacokinetic profile compared with its parent compound, 2′-C-methylcytidine . The toxicokinetic analysis has shown that valopicitabine (NM283) is an acid-stable prodrug of NM107 with excellent toxicokinetic profiles .

properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRCRTJYMVTEFS-ICGCPXGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214011
Record name Valopicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valopicitabine

CAS RN

640281-90-9
Record name Valopicitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640281-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valopicitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640281909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valopicitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valopicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALOPICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2T0B5G94M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
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Synthesis routes and methods II

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CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
773
Citations
LA Sorbera, J Castaner, PA Leeson - Drugs of the Future, 2006 - access.portico.org
… RNA polymerase (NS5B) inhibitor valopicitabine (NM-283), an … In patients with HCV-1 infection, valopicitabine produced … When used together, valopicitabine and interferon appear to …
Number of citations: 34 access.portico.org
C Pierra, A Amador, S Benzaria… - Journal of medicinal …, 2006 - ACS Publications
In our search for new therapeutic agents against chronic hepatitis C, a ribonucleoside analogue, 2‘-C-methylcytidine, was discovered to be a potent and selective inhibitor in cell culture …
Number of citations: 249 pubs.acs.org
P Toniutto, C Fabris, D Bitetto, E Fornasiere… - Current Opinion in …, 2007 - europepmc.org
Idenix Pharmaceuticals Inc and Novartis AG are codeveloping valopicitabine dihydrochloride, a once-daily oral nucleoside for the potential treatment of HCV infection. In January 2005, …
Number of citations: 46 europepmc.org
L Coelmont, J Paeshuyse, MP Windisch… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… Valopicitabine is currently being evaluated in phase II clinical trials (1). In 1987, Vogt and … of valopicitabine is a pyrimidine nucleoside analogue, and because valopicitabine might be …
Number of citations: 86 journals.asm.org
E Lawitz, T Nguyen, Z Younes, J Santoro, N Gitlin… - Hepatology, 2006 - journals.lww.com
Background: Valopicitabine (NM283) showed dose-related anti-HCV activity, alone and combined with pegylated interferon (NM283/pegIFN) in trials of patients with hepatitis C (HCV …
Number of citations: 31 journals.lww.com
N Afdhal, C O'Brien, E Godofsky… - Journal of …, 2007 - infona.pl
[6] VALOPICITABINE (NM283), ALONE OR WITH PEG-INTERFERON, COMPARED TO PEG INTERFERON/RIBAVIRIN (PEGIFN/RBV) RETREATMENT IN PATIENTS WITH HCV-1 …
Number of citations: 54 www.infona.pl
C O'brien - Hepatology, 2005 - cir.nii.ac.jp
Randomized trial of valopicitabine (NM283), alone or with peginterferon, vs. retreatment with peginterferon plus ribavirin (PEGIFN/RBV) in hepatitis C patients with previous non-response …
Number of citations: 62 cir.nii.ac.jp
E Lawitz, T Nguyen, Z Younes, J Santoro, N Gitlin… - Journal of …, 2007 - infona.pl
[14] CLEARANCE OF HCVRNA WITH VALOPICITABINE (NM) PLUS PEG-INTERFERON IN TREATMENT-NAIVE PATIENTS WITH HCV-1 INFECTION: RESULTS AT 24 AND 48 WEEKS …
Number of citations: 41 www.infona.pl
N Afdhal, CO Brien, E Godofsky… - Journal of …, 2006 - infona.pl
39 Valopicitabine (NM283), alone or with peginterferon, compared to peg interferon/ribavirin (pegifn/RBV) re-treatment in hepatitis patients with prior non-response to PEGIFN/RBV …
Number of citations: 36 www.infona.pl
D Dieterich, E Lawitz, T Nguyen, Z Younes… - Journal of …, 2006 - infona.pl
736 Early clearance of HCV RNA with valopicitabine (NM283) plus PEG-Interferon in treatment-naïve patients with HCV-1 infection: First results from a phase IIb trial … 736 Early …
Number of citations: 31 www.infona.pl

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